molecular formula C11H10FNO3S2 B1662755 RWJ 63556

RWJ 63556

Cat. No.: B1662755
M. Wt: 287.3 g/mol
InChI Key: BEIZIEZPGSIQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RWJ 63556 is a small molecule drug known for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This compound exhibits significant anti-inflammatory properties and has been studied for its potential therapeutic applications in treating inflammation-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RWJ 63556 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: The core structure is then modified by introducing specific functional groups to enhance its biological activity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

RWJ 63556 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives, which can be further studied for their biological activities .

Scientific Research Applications

RWJ 63556 has been extensively studied for its applications in various fields:

Mechanism of Action

RWJ 63556 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation. The molecular targets include the active sites of COX-2 and 5-LOX, where this compound binds and prevents the enzymatic conversion of arachidonic acid to its inflammatory products .

Comparison with Similar Compounds

RWJ 63556 is unique due to its dual inhibition of COX-2 and 5-LOX, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways. Similar compounds include:

These compounds share some anti-inflammatory properties with this compound but differ in their specific mechanisms and targets, highlighting the uniqueness of this compound in its dual inhibition capability.

Biological Activity

RWJ 63556 is a small molecule compound recognized for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This compound has garnered attention due to its significant anti-inflammatory properties, making it a candidate for therapeutic applications in various inflammation-related conditions, including arthritis and asthma.

The biological activity of this compound is primarily attributed to its ability to inhibit COX-2 and 5-LOX enzymes. COX-2 is involved in the synthesis of pro-inflammatory prostaglandins, while 5-LOX is responsible for the production of leukotrienes. By inhibiting these enzymes, this compound reduces the levels of these pro-inflammatory mediators, thereby alleviating inflammation and associated symptoms.

Key Mechanism Details:

  • Target Enzymes :
    • COX-2: Produces prostaglandins that mediate inflammation.
    • 5-LOX: Produces leukotrienes that contribute to inflammatory responses.
  • Binding : this compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid into inflammatory products.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits both COX-2 and 5-LOX in various cellular models. The compound has shown a significant reduction in eicosanoid production, which is critical in inflammatory pathways.

Study Inhibition (%) Conditions
Escott & Brain (2001)Up to 50%SP-induced oedema in rats
Canine Model Study (2014)Significant reductionInflammatory bowel disease

Case Studies

  • Neurogenic Oedema Study :
    • Conducted on male Wistar rats, this compound was administered prior to stimulation of the saphenous nerve.
    • Results indicated a 40-60% inhibition in neurogenic oedema development, demonstrating its effectiveness in reducing inflammation induced by nerve stimulation .
  • Inflammatory Bowel Disease in Dogs :
    • A study involving dogs with chronic enteropathies showed that treatment with this compound resulted in significant changes in the expression of inflammatory markers such as COX-2 and IL-1b.
    • The expression levels of COX-2 were significantly higher in dogs with inflammatory bowel disease compared to healthy controls, indicating the potential application of this compound in veterinary medicine .

Synthetic Routes and Production

The synthesis of this compound involves several steps that include:

  • Formation of Core Structure : Through condensation and cyclization reactions.
  • Functional Group Modifications : Enhancements are made to improve biological activity.

Industrial Production

Large-scale production optimizes reaction conditions such as temperature and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure product quality.

Properties

IUPAC Name

N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZIEZPGSIQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.